molecular formula C15H19F3N2O4S B3935363 N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE

N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE

Cat. No.: B3935363
M. Wt: 380.4 g/mol
InChI Key: NZWUXUAUCXETFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes an oxolane ring, a trifluoromethyl group, and a methanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of oxolane-2-carboxylic acid with a suitable amine to form an amide intermediate. This intermediate is then reacted with a trifluoromethyl-substituted benzene derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications. Industrial production methods are designed to optimize yield, minimize waste, and ensure compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amides and sulfonamides with trifluoromethyl and oxolane groups. Examples include:

  • N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)benzamide
  • N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide

Uniqueness

What sets N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O4S/c1-25(22,23)20(10-14(21)19-9-13-6-3-7-24-13)12-5-2-4-11(8-12)15(16,17)18/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWUXUAUCXETFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1CCCO1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE
Reactant of Route 3
N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE
Reactant of Route 4
N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE
Reactant of Route 6
N-[(OXOLAN-2-YL)METHYL]-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDE

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